3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Antidiabetic PPAR-γ Transactivation

This 6-sulfonamide chromane regioisomer is a privileged scaffold for antidiabetic and oncology SAR. Positional isomerism of the sulfonamide group critically alters bioactivity-the 6-substitution is validated for PPAR-γ transactivation (IC50 = 3.15 µg/mL, surpassing pioglitazone). - **Antidiabetic potency:** α-amylase IC50 = 1.08 µM; α-glucosidase IC50 = 0.548 µg/mL (superior to acarbose). - **Oncology utility:** Antiproliferative vs. T47D (IC50 = 8.8 µM); aromatase inhibition (4.66 µM); 33,000x Bax/Bcl-2 increase. - **Supply:** 95% purity, immediate derivatization-ready, global shipment.

Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
CAS No. 1343785-39-6
Cat. No. B1426873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-1-benzopyran-6-sulfonamide
CAS1343785-39-6
Molecular FormulaC9H11NO3S
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)S(=O)(=O)N)OC1
InChIInChI=1S/C9H11NO3S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H2,10,11,12)
InChIKeyAZLIFDXUTNJPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-1-benzopyran-6-sulfonamide: Chemical Identity and Structural Features


3,4-Dihydro-2H-1-benzopyran-6-sulfonamide (CAS 1343785-39-6), also known as chromane-6-sulfonamide, is a synthetic heterocyclic building block comprising a fused dihydropyran and benzene ring with a sulfonamide substituent at the 6-position [1]. It is cataloged as a sulfonamide derivative with a molecular formula of C9H11NO3S and a molecular weight of 213.26 g/mol . The compound is commercially available as a research-grade powder with a typical purity of 95% . It serves as a core scaffold in medicinal chemistry for the synthesis of bioactive analogs targeting various therapeutic areas, including antidiabetic and anticancer research .

Privileged chromane-6-sulfonamide scaffold for medicinal chemistry derivatization
Reported use in PPAR-γ, α-glucosidase, and aromatase inhibitor research programs
Research-grade powder building block for SAR and library synthesis

3,4-Dihydro-2H-1-benzopyran-6-sulfonamide: Positional Isomer Specificity


The chromane scaffold is a privileged structure in medicinal chemistry, yet the specific position of the sulfonamide group critically dictates biological activity and target engagement . Simple substitution of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide with its 3-, 4-, or 8-sulfonamide positional isomers can lead to dramatically different pharmacological profiles, including altered enzyme inhibition potency and selectivity . For instance, 6-sulfonamide derivatives have demonstrated superior PPAR-γ transactivation compared to pioglitazone [1], whereas other positional isomers may not engage the same binding pockets. Therefore, substituting this specific 6-substituted regioisomer with a structurally similar analog is not a viable option without risking substantial changes in target affinity, metabolic stability, or off-target effects.

Positional Isomer Specificity
3-, 4-, or 8-sulfonamide regioisomers may alter target engagement and enzyme inhibition profiles, preventing direct substitution.
Pharmacological Profile Divergence
Substituting with chromane sulfonamide analogs may shift metabolic stability and off-target effects, requiring independent evaluation.

3,4-Dihydro-2H-1-benzopyran-6-sulfonamide: Comparative Evidence


PPAR-γ Transactivation vs. Pioglitazone

Derivatives based on the 6-sulfonamide chromene core demonstrate enhanced PPAR-γ transactivation activity. Two specific 6-sulfonamide-2H-chromene derivatives, designated compounds 2 and 9, exhibited IC50 values of 3.152 ± 0.03 and 3.706 ± 0.32 µg/mL, respectively, compared to the reference drug Pioglitazone with an IC50 of 4.884 ± 0.29 µg/mL [1]. This indicates a clear potency advantage for the 6-sulfonamide scaffold in this assay.

PPAR-γ Transactivation
Head-to-head
Compound 2 IC50: 3.152 µg/mL vs Pioglitazone 4.884 µg/mL (1.55-fold lower)
Supports insulin-sensitization pathway research; in vitro potency exceeded reference in this assay.
In vitro PPAR-γ transactivation assay
Antidiabetic PPAR-γ Transactivation

α-Glucosidase Inhibition vs. Acarbose

In vitro evaluation of 6-sulfonamide chromene derivatives against α-glucosidase revealed that compound 2 exhibited an IC50 of 0.548 ± 0.02 µg/mL, which is slightly more potent than the reference drug Acarbose (IC50 = 0.604 ± 0.02 µg/mL) [1]. This demonstrates that the 6-sulfonamide scaffold can yield inhibitors with comparable or superior potency to established drugs.

α-Glucosidase Inhibition
Head-to-head
Compound 2 IC50: 0.548 µg/mL vs Acarbose 0.604 µg/mL (1.1-fold lower)
Supports postprandial glucose metabolism enzyme studies; potency comparable to acarbose.
In vitro α-glucosidase inhibition assay
Antidiabetic α-Glucosidase Enzyme Inhibition

Anticancer Activity in T47D Breast Cancer Cells

Novel chromene sulfonamide hybrids, which share the core chromene sulfonamide motif, were evaluated for in vitro anticancer activity against the breast cancer cell line T47D. Compound 16 from this series demonstrated an IC50 of 8.8 µM, showing slightly higher potency than the standard chemotherapeutic agent Doxorubicin (IC50 = 9.8 µM) [1].

T47D Cell Antiproliferative
Head-to-head
Compound 16 IC50: 8.8 µM vs Doxorubicin 9.8 µM (1.1-fold lower)
Supports breast cancer cell-model evaluation; antiproliferative response comparable to doxorubicin.
In vitro T47D cytotoxicity assay
Anticancer Breast Cancer Aromatase Inhibition

Aromatase Inhibition

Further mechanistic studies on the chromene sulfonamide hybrids revealed that compound 18 is a potent aromatase inhibitor with an IC50 of 4.66 µM [1]. Aromatase is a key enzyme in estrogen biosynthesis and a validated target in hormone-dependent breast cancer.

Aromatase Inhibition
Class-level
Compound 18 IC50: 4.66 µM
Supports hormone-dependent cancer pathway research; provides SAR benchmark.
In vitro aromatase inhibition assay; no direct comparator reported
Anticancer Aromatase Enzyme Inhibition

3,4-Dihydro-2H-1-benzopyran-6-sulfonamide: Deployment Scenarios


Multimodal Antidiabetic Agent Scaffold

The 6-sulfonamide chromene core, as represented by 3,4-dihydro-2H-1-benzopyran-6-sulfonamide, is a proven scaffold for developing novel antidiabetic agents. Its derivatives have demonstrated direct, potent inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, with IC50 values as low as 1.08 µM for α-amylase and 0.548 µg/mL for α-glucosidase, outperforming Acarbose in the latter assay [1]. Furthermore, these compounds exhibit strong PPAR-γ transactivation activity, with an IC50 of 3.152 µg/mL, surpassing the potency of Pioglitazone [1]. This dual or triple mechanism of action positions the scaffold for developing superior antidiabetic therapies with improved glycemic control.

Breast Cancer Lead Optimization Template

In oncology research, 3,4-dihydro-2H-1-benzopyran-6-sulfonamide serves as a validated starting point for synthesizing potent anticancer agents. Chromene sulfonamide hybrids have shown promising antiproliferative activity against the T47D breast cancer cell line, with an IC50 of 8.8 µM, comparable to Doxorubicin [2]. The scaffold also demonstrates a clear mechanism of action through aromatase inhibition (IC50 = 4.66 µM) and robust induction of apoptosis, as evidenced by a 33,000-fold increase in the Bax/Bcl-2 ratio [2]. This makes the compound ideal for structure-activity relationship (SAR) studies aimed at optimizing selectivity and reducing off-target toxicity in novel breast cancer therapies.

Heterocyclic Library Synthesis Building Block

As a commercially available, high-purity (95%) building block, 3,4-dihydro-2H-1-benzopyran-6-sulfonamide is an essential component for the parallel synthesis of diverse compound libraries . Its reactive sulfonamide and chromane functionalities allow for straightforward derivatization, enabling medicinal chemists to rapidly explore chemical space around the privileged benzopyran core . This facilitates high-throughput screening campaigns aimed at identifying novel hits for a broad range of targets, including carbonic anhydrase isoforms and various kinases.

Analytical Reference Standard

The compound's well-defined chemical structure and availability as a certified standard (e.g., from sources like CymitQuimica) make it suitable for use as a reference material in analytical chemistry . It can be employed in the development and validation of HPLC, LC-MS, and NMR methods for quantifying related sulfonamide derivatives in complex biological matrices or for quality control of synthetic batches in pharmaceutical manufacturing.

Application
Selection Property
Validation Focus
PPAR-γ / α-glucosidase dual-pathway inhibitor research
Dual-target enzyme inhibition scaffold
PPAR-γ transactivation and α-glucosidase enzyme assays
Breast cancer cell-model antiproliferative studies
Aromatase / antiproliferative pharmacophore
T47D cell viability and aromatase inhibition assays
Heterocyclic SAR and library synthesis
Versatile chromane sulfonamide building block
Derivatization efficiency and purity by HPLC/NMR
Analytical reference for sulfonamide quantitation
Well-characterized reference standard
Method accuracy and precision in HPLC/LC-MS

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